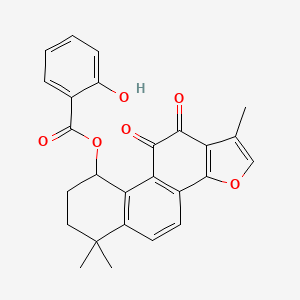
Nlrp3-IN-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3-IN-34 is a small molecule inhibitor specifically designed to target the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, playing a significant role in the body’s inflammatory response. Dysregulation of the NLRP3 inflammasome has been linked to various inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-34 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its binding affinity and specificity towards the NLRP3 inflammasome.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-34 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for their biological activity and specificity .
Scientific Research Applications
Nlrp3-IN-34 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology studies to investigate the mechanisms of NLRP3 inflammasome activation and regulation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NLRP3 inflammasome.
Mechanism of Action
Nlrp3-IN-34 exerts its effects by specifically binding to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. The molecular targets and pathways involved include the NLRP3 protein itself, as well as associated adaptor proteins and effector enzymes .
Comparison with Similar Compounds
Similar Compounds
MCC950: Another well-known NLRP3 inhibitor that has been extensively studied for its anti-inflammatory properties.
CY-09: A small molecule inhibitor that targets the ATPase activity of NLRP3, preventing its activation.
OLT1177: An orally active NLRP3 inhibitor that has shown promise in preclinical studies.
Uniqueness of Nlrp3-IN-34
This compound stands out due to its high specificity and potency in inhibiting the NLRP3 inflammasome. Unlike some other inhibitors, it does not affect other inflammasomes or related pathways, making it a highly selective tool for studying NLRP3-mediated processes .
Properties
Molecular Formula |
C26H22O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-9-yl) 2-hydroxybenzoate |
InChI |
InChI=1S/C26H22O6/c1-13-12-31-24-15-8-9-16-21(20(15)23(29)22(28)19(13)24)18(10-11-26(16,2)3)32-25(30)14-6-4-5-7-17(14)27/h4-9,12,18,27H,10-11H2,1-3H3 |
InChI Key |
QWRVFPVDZOIIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)OC(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


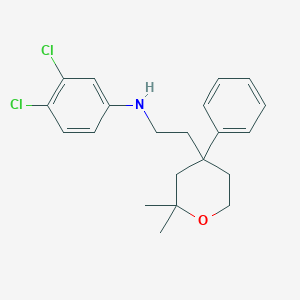
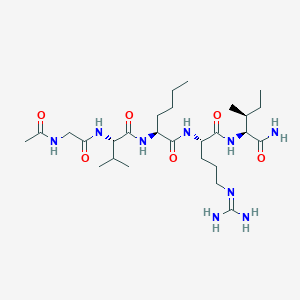
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
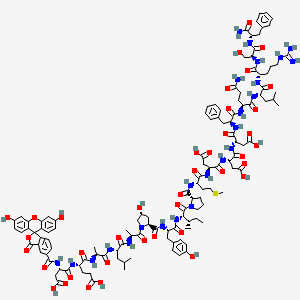

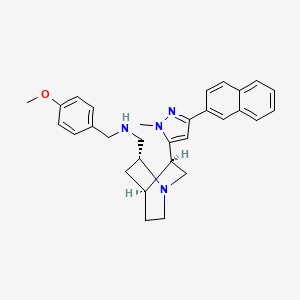
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
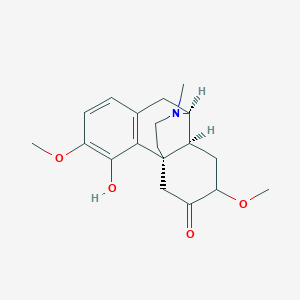
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
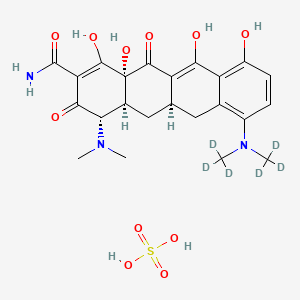

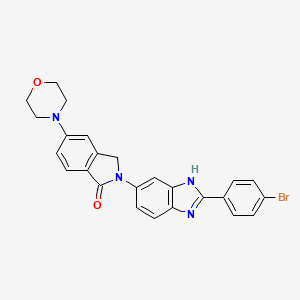
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
